REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.I[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[OH-].[K+].N1[C:31]2[C:22](=[CH:23][CH:24]=[C:25]3[C:30]=2N=CC=C3)C=CC=1>>[C:10]1([N:6]([C:5]2[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=2)[C:22]2[CH:31]=[CH:30][CH:25]=[CH:24][CH:23]=2)[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
17.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
cuprous chloride
|
Quantity
|
0.04 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours at 180° C. under nitrogen atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the insoluble solid salt was filtered off
|
Type
|
EXTRACTION
|
Details
|
The filtrate was extracted with toluene
|
Type
|
DISTILLATION
|
Details
|
distilled water two times
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
CUSTOM
|
Details
|
Toluene was removed from the organic layer under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to provide an organic compound
|
Type
|
CUSTOM
|
Details
|
The organic compound was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
Then, the product was precipitated with a small amount of ethanol
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=C(C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 161.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |